O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride
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Overview
Description
O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in O-alkylation and O-arylation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, aryl chlorides, bromides, and iodides. The reactions are often catalyzed by palladium or other transition metals to achieve high efficiency and selectivity .
Major Products Formed: The major products formed from these reactions include O-alkylated and O-arylated hydroxylamines, which are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in its action depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride include other O-alkylated and O-arylated hydroxylamines, such as O-methylhydroxylamine and O-ethylhydroxylamine .
Uniqueness: What sets this compound apart from similar compounds is its specific ethoxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies .
Properties
Molecular Formula |
C9H14ClNO2 |
---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
O-[(4-ethoxyphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-11-9-5-3-8(4-6-9)7-12-10;/h3-6H,2,7,10H2,1H3;1H |
InChI Key |
YPJCOMCSRIRAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CON.Cl |
Origin of Product |
United States |
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